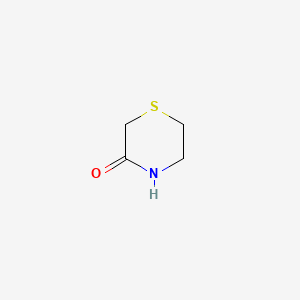

Thiomorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDRESWUAFAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174033 | |

| Record name | 1,4-Tetrahydrothiazine-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20196-21-8 | |

| Record name | 3-Thiomorpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Tetrahydrothiazine-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiomorpholinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Tetrahydrothiazine-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOMORPHOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK56OUS8CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiomorpholin-3-one from Ethyl Mercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholin-3-one scaffold is a cornerstone in medicinal chemistry, serving as a vital intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, starting from the readily available precursors, ethyl mercaptoacetate and aziridine. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that influence the reaction's success. Furthermore, this guide explores alternative synthetic strategies and the diverse applications of the this compound core in drug discovery and development, making it an essential resource for researchers and scientists in the field.

Introduction: The Significance of the this compound Scaffold

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous compounds with a broad spectrum of biological activities.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a desirable feature in the design of novel therapeutics. Thiomorpholine derivatives have demonstrated potent activities as antitubercular, antiprotozoal, hypolipidemic, antimalarial, and antioxidant agents.[1]

A key precursor to many of these vital compounds is this compound. Its synthesis is a critical first step in the development of new chemical entities. One of the most direct and atom-economical routes to this compound involves the reaction of ethyl mercaptoacetate with aziridine.[2][3][4] This method is advantageous due to the commercial availability and low cost of the starting materials.

This guide will provide a detailed exploration of this synthetic route, offering both the theoretical underpinnings and a practical, step-by-step guide for its successful implementation in a laboratory setting.

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound from ethyl mercaptoacetate and aziridine is a two-step process that occurs in a single pot:

-

Nucleophilic Ring-Opening of Aziridine: The reaction is initiated by the nucleophilic attack of the thiol group of ethyl mercaptoacetate on a protonated or Lewis acid-activated aziridine ring. This step is crucial and follows an SN2 mechanism, leading to the formation of an intermediate, ethyl 2-((2-aminoethyl)thio)acetate. The regioselectivity of this ring-opening is a key consideration, with the nucleophile typically attacking the less substituted carbon of the aziridine.

-

Intramolecular Cyclization (Amidation): The newly formed primary amine in the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group in an intramolecular fashion. This results in the formation of a stable six-membered ring and the elimination of ethanol, yielding the final product, this compound.

Below is a Graphviz diagram illustrating the step-by-step reaction mechanism:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The causality behind each experimental choice is explained to ensure reproducibility and success.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| Ethyl Mercaptoacetate | C₄H₈O₂S | 120.17 | ≥95% | Sigma-Aldrich | Also known as Ethyl Thioglycolate. |

| Aziridine | C₂H₅N | 43.07 | ≥98% | Sigma-Aldrich | Highly toxic and volatile. Handle with extreme caution in a fume hood. |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific | Used as a solvent. |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 21% in Ethanol | Sigma-Aldrich | Acts as a catalyst to deprotonate the thiol. |

3.2. Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Initial Charging: The flask is charged with anhydrous ethanol (100 mL) and sodium ethoxide solution (5 mL, ~21% in ethanol). The solution is stirred at room temperature. The use of a catalytic amount of a non-nucleophilic base like sodium ethoxide facilitates the deprotonation of the thiol in ethyl mercaptoacetate, increasing its nucleophilicity for the attack on the aziridine ring.

-

Addition of Ethyl Mercaptoacetate: Ethyl mercaptoacetate (12.0 g, 0.1 mol) is added dropwise to the stirred solution via the dropping funnel over a period of 15 minutes. A slight exotherm may be observed.

-

Addition of Aziridine: Aziridine (4.3 g, 0.1 mol) is carefully added dropwise to the reaction mixture at a rate that maintains the temperature below 30°C. Extreme caution is advised during this step due to the high toxicity and volatility of aziridine. This step should be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C for ethanol) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in dichloromethane (100 mL) and washed with brine (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

3.3. Expected Yield and Characterization

-

Yield: 60-75%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 65-68 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 2H), 3.30 (s, 2H), 2.85 (t, 2H), 2.05 (br s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 48.2, 42.5, 30.1.

-

Mass Spectrometry (EI): m/z 117 (M⁺).

The following Graphviz diagram outlines the experimental workflow:

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

Aziridine: Aziridine is a highly toxic, flammable, and volatile substance. It is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethyl Mercaptoacetate: This compound has a strong, unpleasant odor and is an irritant. It should be handled in a fume hood.

-

Sodium Ethoxide: This is a corrosive and flammable material. Contact with skin and eyes should be avoided.

Alternative Synthetic Approaches

While the reaction of ethyl mercaptoacetate with aziridine is a primary method, other routes to this compound and its parent compound, thiomorpholine, have been reported. These include:

-

From Diethanolamine: Conversion of diethanolamine to a mustard species followed by cyclization with a sulfide source.[2][4]

-

From 2-Mercaptoethanol and Aziridine: This route leads to thiomorpholine via a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[2][3]

These alternative methods may be suitable depending on the availability of starting materials and the desired scale of the synthesis.

Applications and Further Transformations of this compound

This compound is a versatile intermediate that can be readily transformed into a variety of other valuable compounds.

-

Reduction to Thiomorpholine: The carbonyl group of this compound can be reduced using reagents such as lithium aluminum hydride (LiAlH₄) to yield thiomorpholine.[2][3][4]

-

N-Alkylation and N-Arylation: The secondary amine in the this compound ring can be functionalized through N-alkylation or N-arylation reactions to introduce a wide range of substituents.

-

Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the biological activity of the resulting compounds.

Conclusion

The synthesis of this compound from ethyl mercaptoacetate and aziridine represents an efficient and practical approach to a key building block in medicinal chemistry. This guide has provided a comprehensive overview of this important transformation, from the underlying mechanistic principles to a detailed, actionable experimental protocol. By understanding the causality behind the experimental choices and adhering to the safety precautions outlined, researchers can confidently and successfully synthesize this valuable scaffold. The versatility of this compound as a synthetic intermediate ensures its continued importance in the ongoing quest for novel and effective therapeutic agents.

References

-

Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2445-2453. Available at: [Link]

-

Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

-

Guarda, V. L. M., et al. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. Available at: [Link]

-

Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

-

Singh, D. & Simerpreet. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 117-133. Available at: [Link]

-

Nagy, V., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5678. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiomorpholin-3-ones. [Image]. Retrieved from [Link]

-

Nagy, V., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. Available at: [Link]

-

Nagy, V., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Available at: [Link]

-

Smietana, M., et al. (2007). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Tetrahedron, 63(15), 3226-3236. Available at: [Link]

-

Ghavre, M., et al. (2015). One pot synthesis of thio-glycosides via aziridine opening reactions. Organic & Biomolecular Chemistry, 13(26), 7241-7248. Available at: [Link]

- Google Patents. (2016). CN105753804A - Method of preparing 3-morpholinone.

-

Mironov, M. A., et al. (2021). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 17, 2716-2729. Available at: [Link]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

- Google Patents. (2008). CN101195596A - A kind of method for preparing ethyl thioglycolate.

-

PubChem. (n.d.). Ethyl Thioglycolate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Thiomorpholin-3-one: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of thiomorpholin-3-one, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, molecular structure, spectroscopic signature, and key reactive pathways. The narrative emphasizes the causality behind its chemical behavior and its strategic importance as a synthetic intermediate in medicinal chemistry.

Fundamental Molecular Profile of this compound

This compound is a saturated six-membered heterocycle containing a sulfur atom, a nitrogen atom, and a carbonyl group integrated into a lactam structure. It can be systematically named 1,4-thiazinan-3-one . The presence of the thioether, secondary amine, and amide functionalities within a constrained cyclic system imparts a unique combination of chemical properties that are strategically valuable in synthetic and medicinal chemistry.

The sulfur atom, replacing the oxygen of its morpholine analog (morpholin-3-one), significantly alters the molecule's physicochemical characteristics. This substitution increases lipophilicity and introduces a site susceptible to metabolic oxidation, features that can be strategically manipulated in drug design to fine-tune pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Conformation

The this compound ring typically adopts a stable chair conformation to minimize steric and torsional strain, a common feature for saturated six-membered heterocycles.[1] The precise geometry, including bond lengths and angles, is influenced by the hybridization of the constituent atoms. The lactam functionality introduces planarity around the C-N bond due to amide resonance.

Caption: Numbered structure of this compound.

Physicochemical Properties

The integration of polar (amide, amine) and nonpolar (thioether, methylene groups) functionalities results in moderate solubility in both aqueous and organic solvents. The secondary amine provides a basic center, while the lactam proton is weakly acidic.

| Property | Value | Source |

| CAS Number | 20196-21-8 | [2] |

| Molecular Formula | C₄H₇NOS | [2] |

| Molecular Weight | 117.17 g/mol | [2] |

| Appearance | Solid | |

| Canonical SMILES | C1CSCC(=O)N1 | PubChem |

Synthesis of the this compound Scaffold

This compound is primarily utilized as a synthetic intermediate rather than a final product. Its synthesis is a critical first step in accessing the broader thiomorpholine scaffold. One established route involves the reaction of ethyl mercaptoacetate with aziridine. The initial nucleophilic ring-opening of aziridine by the thiol is followed by an intramolecular cyclization via aminolysis of the ester, yielding the target lactam.

Caption: General synthesis pathway for this compound.

This approach highlights a convergent strategy for constructing the heterocyclic core from readily available linear precursors. Variations of this method, employing different leaving groups and reaction conditions, allow for the synthesis of substituted analogs.[3][4][5]

Chemical Reactivity and Functionalization

The reactivity of this compound is dictated by its three key functional groups: the secondary amine (N-H), the thioether (-S-), and the lactam (-C(=O)N-). This trifunctional nature allows for diverse and selective chemical modifications.

Caption: Key reaction pathways of this compound.

-

N-Functionalization: The secondary amine is a nucleophilic center and a convenient handle for introducing a wide range of substituents. It readily undergoes alkylation, acylation, and arylation reactions, providing access to a vast library of N-substituted derivatives. This is the most common strategy for incorporating the scaffold into larger molecules.[6]

-

S-Oxidation: The thioether moiety can be selectively oxidized to the corresponding sulfoxide and sulfone.[7] These transformations dramatically alter the polarity, hydrogen bonding capacity, and steric profile of the molecule. In drug development, this oxidation is a key metabolic pathway and can be used intentionally to create prodrugs or modulate a compound's properties. For instance, thiomorpholine S-oxide and S,S-dioxide analogs have been explored in the development of oxazolidinone antibiotics.[8]

-

Lactam Reduction: The amide carbonyl can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][4][5] This reaction converts this compound into the parent thiomorpholine ring, making it a critical intermediate for accessing this important pharmacophore.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound and its derivatives rely on standard spectroscopic techniques. The unique electronic environment of each nucleus gives rise to a characteristic spectral signature.

| Technique | Key Feature | Expected Observations |

| ¹H NMR | Chemical Shifts | - N-H: Broad singlet, typically ~7.0-8.5 ppm.- -CH₂-S-: Triplet, ~2.7-3.0 ppm.- -CH₂-N-: Triplet, ~3.3-3.6 ppm.- -CH₂-C=O: Singlet or multiplet, ~3.2-3.5 ppm. |

| ¹³C NMR | Chemical Shifts | - C=O (Lactam): ~170-175 ppm.- -CH₂-N-: ~45-50 ppm.- -CH₂-S-: ~25-30 ppm. |

| IR Spectroscopy | Vibrational Modes | - N-H Stretch: Sharp peak at ~3200-3300 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak at ~1650-1680 cm⁻¹. |

| Mass Spectrometry | Molecular Ion | - [M+H]⁺: Expected at m/z 118.03. |

Note: Exact chemical shifts are solvent-dependent and can vary based on substitution.[9][10][11]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for introducing the thiomorpholine scaffold, which is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities.

-

Antibiotics: The most prominent application is in the synthesis of oxazolidinone antibiotics. The approved drug Linezolid contains a morpholine ring; its thiomorpholine analog, Sutezolid, which is synthesized from precursors related to this compound, has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][3][5]

-

Kinase Inhibitors: The thiomorpholine moiety is frequently incorporated into kinase inhibitors for the treatment of cancer. Its structure can provide optimal vectors for substituents to interact with the ATP-binding pocket of various kinases.[1]

-

Other Therapeutic Areas: The scaffold has been explored for a multitude of other therapeutic applications, including the development of antidiabetic, anti-inflammatory, antimalarial, and antioxidant agents.[6][1][8] The ability to easily modify the nitrogen and sulfur atoms allows for the creation of diverse chemical libraries for screening against various biological targets.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a standard method for acylating the secondary amine, a common step in elaborating the scaffold for medicinal chemistry applications.

-

Preparation: To a solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise via syringe.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated this compound.

Protocol 2: Acquiring NMR Spectra for Structural Verification

This protocol outlines the standard procedure for preparing and analyzing a sample by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard one-pulse sequence. Typically, 16 to 32 scans are sufficient, with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 512-2048) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.[9]

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood. While specific toxicity data for this compound is not extensively published, related structures like thiomorpholine are classified as corrosive and can cause severe skin burns and eye damage.[12][13]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

-

Handling: Avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a foundational and versatile intermediate in modern organic and medicinal chemistry. Its unique structural and electronic properties, stemming from the integrated thioether, amine, and lactam functionalities, provide a robust platform for synthetic diversification. The demonstrated success of the derived thiomorpholine scaffold in clinical candidates like Sutezolid underscores its therapeutic potential. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this powerful heterocyclic building block in the design of next-generation therapeutics.

References

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC - NIH. (2022-08-04).

- R-Thiomorpholine-3-carboxylic acid - Chem-Impex.

- Thiomorpholine-3-carboxylic acid, N-BOC protected - Apollo Scientific. (2023-07-06). Apollo Scientific.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022-08-04).

- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry - Benchchem. BenchChem.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022-05-19). ChemRxiv.

- Thiomorpholine - CymitQuimica. (2023-07-06). CymitQuimica.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Journal of Chemical Reviews.

- Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry - Benchchem. BenchChem.

- SAFETY DATA SHEET - Fisher Scientific. (2016-02-04). Fisher Scientific.

- spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues - Benchchem. BenchChem.

- This compound | CAS 20196-21-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Thiomorpholine-3-carboxylic acid 95 20960-92-3 - Sigma-Aldrich. Sigma-Aldrich.

- Synthesis of thiomorpholin‐3‐ones. | Download Scientific Diagram - ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-09). Sigma-Aldrich.

- This compound(20196-21-8) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 3-Thiomorpholinone, 2,2,5-trimethyl- | C7H13NOS | CID 95533 - PubChem. PubChem.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. MDPI.

- Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem - NIH.

- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021-10-20).

- Thiomorpholine(123-90-0) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- Substituted 3-Thiomorpholinones | Journal of Medicinal Chemistry - ACS Publications.

- 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jchemrev.com [jchemrev.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound(20196-21-8) 1H NMR spectrum [chemicalbook.com]

- 11. Thiomorpholine(123-90-0) 1H NMR spectrum [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of Thiomorpholin-3-one: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic signature of Thiomorpholin-3-one (CAS 20196-21-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] While readily available experimental spectra for this specific molecule are limited in public databases[2], this document leverages established spectroscopic principles and data from the closely related parent compound, thiomorpholine, to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule.

Molecular Structure and its Spectroscopic Implications

This compound is a six-membered heterocyclic compound containing both a sulfur and a nitrogen atom, with a carbonyl group at the 3-position. This structure dictates a unique electronic environment for each atom, which in turn gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay of the thioether, amide, and methylene functionalities is key to interpreting its spectral data.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the methylene protons and the N-H proton. The presence of the electron-withdrawing carbonyl group and the heteroatoms will significantly influence the chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| H-2 | ~3.5 - 3.8 | Singlet or AB quartet | - | Adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. The two protons may be chemically equivalent or diastereotopic depending on the ring conformation. |

| H-5 | ~2.8 - 3.1 | Triplet | J ≈ 6-7 | Adjacent to the sulfur atom. Expected to be a triplet due to coupling with the H-6 protons. |

| H-6 | ~3.2 - 3.5 | Triplet | J ≈ 6-7 | Adjacent to the nitrogen atom. Expected to be a triplet due to coupling with the H-5 protons. |

| N-H | ~7.5 - 8.5 | Broad Singlet | - | The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation of the nitrogen and/or exchange with trace amounts of water. |

Expert Insight: The predicted chemical shifts are based on the known spectrum of thiomorpholine, where the methylene protons adjacent to sulfur and nitrogen appear at approximately 2.5-2.6 ppm and 3.0-3.1 ppm, respectively.[3][4] The introduction of the carbonyl group at C-3 will cause a significant downfield shift for the adjacent H-2 protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~45 - 55 | Adjacent to the carbonyl group and nitrogen, resulting in a downfield shift. |

| C-3 | ~170 - 180 | The carbonyl carbon, highly deshielded due to the double bond to oxygen. |

| C-5 | ~25 - 35 | Adjacent to the sulfur atom. |

| C-6 | ~40 - 50 | Adjacent to the nitrogen atom. |

Expert Insight: In the parent thiomorpholine, the carbon atoms adjacent to sulfur and nitrogen resonate at approximately 28.3 ppm and 47.9 ppm, respectively.[3][4] The carbonyl group at C-3 in this compound will be the most downfield signal. The chemical shifts of C-2 and C-6 will also be influenced by the amide functionality.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Figure 2: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C-H bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3200 - 3400 | Medium, Broad | Stretching |

| C-H | 2850 - 3000 | Medium | Stretching (aliphatic) |

| C=O | 1640 - 1680 | Strong | Stretching (amide) |

| N-H | 1550 - 1650 | Medium | Bending |

| C-N | 1200 - 1350 | Medium | Stretching |

| C-S | 600 - 800 | Weak to Medium | Stretching |

Expert Insight: The most characteristic peak will be the strong absorption from the amide carbonyl (C=O) stretch. Its position, typically lower than that of a ketone, is indicative of the resonance delocalization in the amide group. The N-H stretching frequency can be influenced by hydrogen bonding, which may lead to broadening of the peak.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Liquid/Solution: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (C₄H₇NOS), the expected monoisotopic mass is 117.0248 g/mol .

-

Molecular Ion (M⁺): A prominent peak at m/z = 117 is expected in the electron ionization (EI) mass spectrum. The presence of a peak at M+1 (m/z = 118) due to the natural abundance of ¹³C and a peak at M+2 (m/z = 119) due to the natural abundance of ³⁴S will be characteristic.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Plausible fragmentation pathways include:

-

Loss of CO (m/z = 89)

-

Loss of CH₂O (m/z = 87)

-

Cleavage of the C-S bond

-

Retro-Diels-Alder type fragmentation

-

Figure 3: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique typically used with GC-MS, which provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which often results in a prominent protonated molecule [M+H]⁺ at m/z = 118.

-

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the fragmentation patterns, which are then used to confirm the structure of the compound.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. While experimental data is not widely available in the public domain, this guide provides a comprehensive predictive framework based on sound chemical principles and data from analogous structures. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently confirm the identity and purity of this compound, a crucial step in its application in research and development.

References

-

ResearchGate. ¹H NMR spectrum of thiomorpholine derivative. Available at: [Link] (Accessed: January 10, 2026).

-

Gutmann, B. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2415-2422. Available at: [Link] (Accessed: January 10, 2026).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound(20196-21-8) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiomorpholine 1-oxide (39213-13-3; 76176-87-9) for sale [vulcanchem.com]

An In-depth Technical Guide to Thiomorpholin-3-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiomorpholin-3-one

This compound (CAS No. 20196-21-8) is a pivotal heterocyclic scaffold that serves as a critical intermediate in synthetic organic chemistry. As a lactam derivative of thiomorpholine, this compound combines the structural features of a cyclic amide and a thioether, bestowing upon it a unique reactivity profile that is highly valuable in the construction of more complex molecules. Its primary significance lies in its role as a precursor to thiomorpholine, a privileged scaffold in medicinal chemistry found in a number of biologically active compounds.[1][2]

The thiomorpholine moiety is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability, and to introduce key pharmacophoric interactions.[3] A notable example is its presence in Sutezolid, an oxazolidinone antibiotic in clinical development for the treatment of tuberculosis.[1][2] Given that thiomorpholine has been identified as a major cost driver in the synthesis of such pharmaceuticals, efficient and well-characterized routes to this scaffold are of paramount importance.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and strategic application in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and structural properties of this compound is essential for its effective use in synthesis, including purification and characterization.

Core Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 20196-21-8 | [4] |

| Molecular Formula | C₄H₇NOS | [4] |

| Molecular Weight | 117.17 g/mol | [4] |

| Melting Point | 87-89 °C | [5] |

| Boiling Point | 185 °C at 18 Torr | [5] |

| Appearance | Off-white to white crystalline powder |

While extensive solubility data is not widely published, its polar lactam functionality suggests miscibility with polar organic solvents and some solubility in water.

Synthesis and Reactivity

The primary synthetic route to this compound involves a cyclization reaction, making it a readily accessible intermediate. Its reactivity is dominated by the lactam and thioether functionalities.

Synthesis from Ethyl Mercaptoacetate and Aziridine

A common and efficient method for the preparation of this compound is the reaction between ethyl mercaptoacetate and aziridine.[1][2] This process proceeds via a nucleophilic ring-opening of the aziridine by the thiol, followed by an intramolecular aminolysis of the ethyl ester to form the stable six-membered lactam ring.

Detailed Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: Charge the flask with ethyl mercaptoacetate and a suitable solvent, such as ethanol or toluene.

-

Addition of Aziridine: Cool the reaction mixture in an ice bath. Cautiously add aziridine dropwise from the dropping funnel. Note: Aziridine is a toxic and volatile substance and should be handled with appropriate personal protective equipment and engineering controls.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

The causality behind this experimental design lies in controlling the exothermic nature of the aziridine ring-opening and driving the subsequent cyclization to completion through heating. The use of an ester as a starting material allows for a clean intramolecular condensation, with ethanol as the only byproduct.

Key Reactivity: Reduction to Thiomorpholine

The most significant reaction of this compound in the context of drug development is its reduction to thiomorpholine. The lactam functionality can be completely reduced to the corresponding secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1][2]

This transformation is a cornerstone in the synthesis of many thiomorpholine-containing pharmaceuticals. The resulting thiomorpholine can then be further functionalized, for example, through N-arylation, to be incorporated into the final drug molecule.[6]

Applications in Drug Discovery and Development

This compound's primary role in drug discovery is as a well-defined and characterizable precursor to the thiomorpholine scaffold.

Intermediate in the Synthesis of Sutezolid

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic, an analog of Linezolid, that is under investigation for the treatment of tuberculosis.[1] Early synthetic routes to Sutezolid rely on the availability of thiomorpholine. The synthesis of thiomorpholine often proceeds through this compound, as outlined in the reactivity section.

The ability to produce and purify this compound as a stable, crystalline solid provides a significant advantage in process chemistry, ensuring the quality and consistency of the thiomorpholine that is carried forward in a multi-step synthesis.

Analytical Methods for Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

While detailed, peer-reviewed spectral data for this compound is not abundant in the public domain, its structural features allow for the prediction of its key spectral characteristics. For comparative purposes, the well-documented spectral data for the related compound, thiomorpholine, is also informative.[5][6]

Expected Spectroscopic Data for this compound:

| Technique | Expected Key Features |

| ¹H NMR | - N-H proton: A broad singlet, typically in the region of 7-8 ppm. - Methylene protons adjacent to sulfur (C2-H₂): A singlet or multiplet around 3.3-3.5 ppm. - Methylene protons adjacent to nitrogen (C5-H₂): A triplet around 3.0-3.2 ppm. - Methylene protons adjacent to carbonyl (C6-H₂): A triplet around 2.7-2.9 ppm. |

| ¹³C NMR | - Carbonyl carbon (C3): A signal in the range of 170-175 ppm. - Carbon adjacent to nitrogen (C5): A signal around 40-45 ppm. - Carbon adjacent to sulfur (C2): A signal around 30-35 ppm. - Carbon adjacent to carbonyl (C6): A signal around 30-35 ppm. |

| FT-IR (cm⁻¹) | - N-H stretch: A medium to strong band around 3200-3300 cm⁻¹. - C-H stretch: Bands in the 2850-3000 cm⁻¹ region. - C=O stretch (amide I): A strong, sharp absorption around 1650-1670 cm⁻¹. - N-H bend (amide II): A medium band around 1550 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 117. - Key Fragments: Loss of CO (m/z = 89), and other fragments resulting from the cleavage of the heterocyclic ring. |

Self-Validating Protocol for Spectroscopic Analysis:

A robust protocol for acquiring and interpreting spectroscopic data is essential for unambiguous compound identification.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

FT-IR: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or GC-MS.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used, with sufficient scans to obtain a good signal-to-noise ratio.

-

FT-IR: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the molecular ion.

-

-

Data Interpretation:

-

Compare the observed chemical shifts, coupling constants, absorption frequencies, and m/z values with the expected values based on the known structure.

-

Cross-reference the data from all techniques to ensure consistency. For example, the presence of a carbonyl group indicated in the ¹³C NMR and IR spectra should be consistent with the molecular weight determined by mass spectrometry.

-

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic building block that provides an efficient entry point to the medicinally important thiomorpholine scaffold. Its well-defined physical properties and accessible synthesis make it a reliable intermediate for process development and scale-up. A thorough analytical characterization, employing a suite of spectroscopic and chromatographic methods, is essential to ensure its quality and suitability for use in the synthesis of high-value pharmaceutical agents. As the demand for novel therapeutics containing the thiomorpholine moiety continues to grow, a deep understanding of the chemistry and properties of key precursors like this compound will remain indispensable for researchers and scientists in the field of drug development.

References

-

Kalmode, H. P., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development, 28(4), 1195-1204. [Link]

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

-

Biswas, A. (2025). Organocatalyzed Asymmetric Synthesis of Thiacycles. Asian Journal of Organic Chemistry. ResearchGate. [Link]

-

Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Thiomorpholine. Retrieved January 10, 2026, from [Link]

-

Hutten, E. M., et al. (2024). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Allergy. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 10, 2026, from [Link]

-

Patel, M., et al. (2014). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 125–136. [Link]

-

El-Beqqali, A., et al. (2018). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 23(7), 1735. [Link]

-

Shah, J., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 204-245. [Link]

-

Chen, B. B., et al. (1993). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Biochemical Pharmacology, 45(1), 21-29. [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved January 10, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. scbt.com [scbt.com]

- 5. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of the thiomorpholine-3-one ring

An In-Depth Technical Guide to the Reactivity of the Thiomorpholine-3-one Core for Medicinal Chemistry

Introduction: The Emergence of a Versatile Heterocyclic Core

In the landscape of modern drug discovery, certain molecular frameworks demonstrate an exceptional capacity to bind to multiple biological targets, earning them the designation of "privileged scaffolds."[1][2] The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, has firmly established itself as such a scaffold, integral to a wide array of pharmacologically active agents.[3][4] Its precursor and key synthetic intermediate, thiomorpholine-3-one, represents a cornerstone for building molecular diversity. This lactam structure offers a unique convergence of reactive sites—a thioether, a secondary amide, and adjacent carbons—whose distinct chemical behaviors can be selectively manipulated.

The strategic replacement of the more common morpholine ring with its thio-analog significantly alters a molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity, providing medicinal chemists with a powerful tool for optimizing drug candidates.[1][2] The sulfur atom, in particular, offers an additional vector for chemical modification through oxidation, allowing for the fine-tuning of a compound's polarity and biological interactions.[2]

This technical guide offers a comprehensive exploration of the thiomorpholine-3-one ring's reactivity. As a senior application scientist, the goal is not merely to list reactions but to provide a deep, mechanistically-grounded understanding of why the ring behaves as it does. We will dissect its structural and electronic properties, detail its principal transformations with field-proven protocols, and illustrate how its reactivity is harnessed in the synthesis of advanced pharmaceutical intermediates.

Structural and Electronic Landscape: Identifying the Reactive Centers

The reactivity of the thiomorpholine-3-one ring is a direct consequence of its inherent structural and electronic features. The ring contains three key functional groups whose properties do not exist in isolation but are modulated by their cyclic arrangement.

-

The Thioether (S1): The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation. Unlike its oxygen counterpart in morpholin-3-one, the sulfur is larger, more polarizable, and can expand its valence shell. This makes oxidation to the corresponding sulfoxide (S=O) and sulfone (O=S=O) a facile and highly important transformation.[2][3]

-

The Amide / Lactam (N4-C3=O): This group is the second major hub of reactivity.

-

Nitrogen (N4): The N-H proton is weakly acidic and can be removed by a suitable base, unmasking a potent nitrogen nucleophile for subsequent alkylation or acylation reactions. This is the most common site for introducing substituents to build out the molecular structure.

-

Carbonyl Carbon (C3): This carbon is electrophilic, but its reactivity is attenuated by resonance with the nitrogen lone pair, a characteristic feature of amides. It is therefore less susceptible to nucleophilic attack than a ketone but can be reduced by powerful hydride reagents.

-

-

The α-Carbons (C2 & C5): The protons on the carbon adjacent to the carbonyl (C2) are acidic (pKa ≈ 20-22 in DMSO for similar lactams) and can be abstracted by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2-position. The C5 protons, adjacent to the nitrogen, are significantly less acidic.

The interplay of these sites allows for a high degree of selective functionalization, which is visualized below.

Caption: A diagram illustrating the primary reactive centers of the thiomorpholine-3-one scaffold.

Synthesis of the Thiomorpholine-3-one Ring

The practical utility of a scaffold is predicated on its synthetic accessibility. The thiomorpholine-3-one core is most commonly constructed via intramolecular cyclization, leveraging the nucleophilicity of a thiol or an amine to form the six-membered ring. One established route involves the reaction of ethyl mercaptoacetate with aziridine.[5][6]

Experimental Protocol: Synthesis of Thiomorpholin-3-one

This protocol describes a common method for the synthesis of the core ring structure.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl mercaptoacetate (1.0 equiv).

-

Dilute with a suitable solvent such as ethanol (EtOH).

-

Cool the flask to 0 °C in an ice bath.

Step 2: Aziridine Addition

-

Slowly add aziridine (1.1 equiv) to the cooled solution. Caution: Aziridine is toxic and volatile. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Cyclization

-

Upon completion of the initial addition, add a base such as sodium ethoxide (NaOEt) (1.1 equiv) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 4-6 hours to promote intramolecular cyclization and lactam formation.

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., 1M HCl) to a pH of ~7.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[7]

Key Transformations and Reactivity

The true synthetic power of the thiomorpholine-3-one core lies in its selective functionalization at multiple sites.

Reactions at the Sulfur (S1): Controlled Oxidation

The oxidation of the thioether to a sulfoxide or sulfone is a cornerstone transformation in medicinal chemistry, as it drastically increases the polarity and hydrogen bond accepting capability of the scaffold without significantly altering its steric profile.[2] This allows for the modulation of crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Causality of Experimental Choice: The choice of oxidant and stoichiometry is critical for selectivity. Mild oxidants like sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures preferentially yield the sulfoxide. Using stronger conditions or an excess of the oxidant (>2 equivalents) drives the reaction to the sulfone.

Caption: The controlled, stepwise oxidation pathway of the sulfur atom in the ring.

Experimental Protocol: Selective Oxidation to this compound S-oxide

-

Dissolve this compound (1.0 equiv) in a chlorinated solvent like DCM at 0 °C.

-

In a separate flask, dissolve m-CPBA (1.05 equiv) in DCM.

-

Add the m-CPBA solution dropwise to the this compound solution over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the sulfoxide. The sulfone can be synthesized by using >2.0 equivalents of m-CPBA and allowing the reaction to proceed at room temperature.[3]

Reactions at the Nitrogen (N4): The Gateway to Diversity

N-acylation and N-alkylation are the most common methods for elaborating the thiomorpholine-3-one scaffold, attaching aryl or alkyl groups that are often crucial for binding to biological targets.

N-Acylation: The amide N-H can be readily acylated using acyl chlorides or activated esters. Alternatively, thioesters have been reported as stable and chemoselective acylating agents for N-H bonds in heterocycles, often requiring only a base like cesium carbonate (Cs₂CO₃).[8][9]

N-Alkylation: Deprotonation with a strong base (e.g., NaH) followed by the addition of an alkyl halide (e.g., iodomethane, benzyl bromide) cleanly installs an alkyl group on the nitrogen.

Experimental Protocol: N-Acylation using a Thioester

This protocol is adapted from general procedures for the N-acylation of heterocycles.[8]

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired S-methyl thioester (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Add a high-boiling-point solvent such as xylene or toluene.

-

Heat the mixture to 130-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to yield the N-acylated product.

Reactions at the Carbonyl (C3): Ring Reduction

The complete reduction of the amide carbonyl group is a key step to access the corresponding thiomorpholine scaffold, which is itself a privileged structure in many approved drugs and clinical candidates.[2]

Causality of Experimental Choice: The amide carbonyl is relatively unreactive and requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing amides. This reaction converts the this compound intermediate into the final thiomorpholine core.[5][6][10]

Experimental Protocol: Reduction to Thiomorpholine

-

Suspend LiAlH₄ (2.0-3.0 equiv) in a dry ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere at 0 °C. Caution: LiAlH₄ reacts violently with water.

-

Dissolve this compound (1.0 equiv) in dry THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or EtOAc.

-

Combine the filtrate and washes, dry over Na₂SO₄, and concentrate under reduced pressure to yield thiomorpholine. Distillation or chromatography may be required for higher purity.

Application in Drug Development: A Workflow

The reactivity of the thiomorpholine-3-one core is not just of academic interest; it forms the basis of synthetic campaigns aimed at producing novel therapeutics. A typical workflow involves synthesizing the core, diversifying it using the reactions described above, and then screening the resulting library of compounds for biological activity.

For example, in the development of kinase inhibitors, a common strategy is to attach a "hinge-binding" motif (often a substituted pyrimidine or purine) to the N4 position via N-arylation, while modulating solubility and off-target effects by oxidizing the S1 position to the sulfoxide or sulfone.[1]

Caption: A typical workflow illustrating the central role of thiomorpholine-3-one reactivity in a drug discovery program.

Summary Data Table

The following table summarizes the key transformations of the thiomorpholine-3-one ring discussed in this guide.

| Reactive Site | Transformation | Key Reagents | Product Functional Group | Relevance in Drug Design |

| Sulfur (S1) | Oxidation | m-CPBA, H₂O₂, Oxone® | Sulfoxide, Sulfone | Modulates polarity, solubility, and metabolic stability.[2] |

| Nitrogen (N4) | Alkylation | NaH, Alkyl Halide | Tertiary Amide | Attaches key binding motifs or steric bulk. |

| Nitrogen (N4) | Acylation | Acyl Chloride, Thioester | Imide | Introduces diverse side chains for SAR exploration.[8] |

| Carbonyl (C3) | Reduction | LiAlH₄ | Secondary Amine | Access to the thiomorpholine scaffold.[5][6] |

| α-Carbon (C2) | Alkylation | LDA, Alkyl Halide | α-Substituted Lactam | Scaffold modification and introduction of new chiral centers. |

Conclusion

The thiomorpholine-3-one ring is far more than a simple heterocyclic compound; it is a highly versatile and strategically important platform in modern medicinal chemistry. Its value is derived from a predictable and controllable reactivity profile, allowing for selective modification at its sulfur, nitrogen, and carbon centers. By understanding the underlying electronic principles and leveraging the robust protocols for its transformation—from sulfur oxidation to N-functionalization and carbonyl reduction—researchers can efficiently generate libraries of complex molecules. This capability to fine-tune physicochemical properties and explore structure-activity relationships makes the thiomorpholine-3-one core an enduring and powerful tool in the quest for novel therapeutics.

References

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022). pubs.acs.org. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. (2022). . [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (2021). jchemrev.com. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (2022). chemrxiv.org. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. (2022). . [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021). . [Link]

-

Synthesis of thiomorpholin‐3‐ones. | Download Scientific Diagram - ResearchGate. (n.d.). . [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). . [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). . [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scbt.com [scbt.com]

- 8. d-nb.info [d-nb.info]

- 9. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 10. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Sutezolid: A Technical Guide Leveraging Thiomorpholin-3-one as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sutezolid (PNU-100480) represents a significant advancement in the oxazolidinone class of antibiotics, demonstrating potent activity against multi-drug-resistant strains of Mycobacterium tuberculosis.[1] A structural analogue of linezolid, sutezolid's distinction lies in the replacement of the morpholine ring's oxygen with a sulfur atom, a modification that favorably impacts its metabolic profile and efficacy.[2][3] This guide provides an in-depth technical exploration of a viable and efficient synthetic pathway to sutezolid, strategically employing thiomorpholin-3-one as a foundational precursor. We will delve into the mechanistic underpinnings of each synthetic step, from the initial reduction of the this compound core to the final stereospecific construction of the active pharmaceutical ingredient. This document is intended to serve as a comprehensive resource, offering not only detailed experimental protocols but also the scientific rationale that informs the synthetic strategy, empowering researchers in the ongoing development of novel antitubercular agents.

Introduction: The Imperative for Advanced Oxazolidinones

The rise of drug-resistant tuberculosis necessitates the development of new classes of antibiotics with novel mechanisms of action.[4] Oxazolidinones, such as the FDA-approved linezolid, have emerged as a critical therapeutic option.[5] They function by inhibiting bacterial protein synthesis at the initiation phase, a mechanism distinct from other ribosome-targeting antibiotics.[3] Sutezolid, an investigational new drug, has shown promise with superior bactericidal activity against M. tuberculosis in preclinical models compared to linezolid.[1][6]

The thiomorpholine moiety is a crucial component of sutezolid's structure.[7] However, the synthesis of thiomorpholine itself can be a costly and complex process, impacting the overall economic viability of sutezolid production.[8] This guide focuses on a synthetic route that begins with the readily available and structurally related precursor, this compound.

The Synthetic Blueprint: From this compound to Sutezolid

The overarching synthetic strategy is a multi-step process that hinges on the initial transformation of this compound into the core thiomorpholine heterocycle. This is followed by a series of well-established reactions to build the final sutezolid molecule.

Caption: Overall synthetic workflow from this compound to sutezolid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Reduction of this compound to Thiomorpholine

The inaugural and pivotal step is the reduction of the amide carbonyl in this compound to a methylene group, yielding the thiomorpholine heterocycle. This transformation is critical as it prepares the foundational scaffold for subsequent arylation.

Protocol:

-

Reaction Setup: A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Addition of Precursor: A solution of this compound in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The reaction is exothermic and the addition rate should be carefully controlled to maintain the temperature.

-

Reaction Progression: Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction is cautiously quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude thiomorpholine is then purified by distillation.

Expertise & Experience: The use of a powerful reducing agent like LiAlH₄ is necessary to achieve the complete reduction of the amide.[9] The careful, sequential quenching is a critical safety measure to manage the reactivity of the unreacted hydride. The choice of THF as a solvent is due to its ability to dissolve both the starting material and the hydride, as well as its suitable boiling point for reflux.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

With thiomorpholine in hand, the next stage involves its coupling with an activated aromatic ring. The fluorine atom para to the nitro group in 3,4-difluoronitrobenzene is highly susceptible to nucleophilic attack.

Protocol:

-

Reaction Setup: To a solution of thiomorpholine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, 3,4-difluoronitrobenzene and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) are added.

-

Reaction Conditions: The mixture is heated to promote the substitution reaction. The progress is monitored by HPLC or TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to yield 4-(3-fluoro-4-nitrophenyl)thiomorpholine.

Trustworthiness: The SNAr reaction is a well-established and reliable method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by an electron-withdrawing group like a nitro group. The regioselectivity is controlled by the activating effect of the nitro group, favoring substitution at the para position.

Step 3: Reduction of the Nitro Group

The nitro group, having served its purpose as an activating group, is now reduced to an amine. This amine is essential for the subsequent formation of the oxazolidinone ring.

Protocol:

-

Catalytic Hydrogenation: The 4-(3-fluoro-4-nitrophenyl)thiomorpholine is dissolved in a suitable solvent like ethanol or ethyl acetate. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Reaction Monitoring: The reaction is monitored by the uptake of hydrogen and confirmed by TLC or LC-MS analysis for the disappearance of the starting material.

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude 3-fluoro-4-thiomorpholin-4-ylaniline, which can often be used in the next step without further purification.